molecular formula C18H13ClN4O5S B3411892 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide CAS No. 921795-74-6

2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide

Cat. No.: B3411892
CAS No.: 921795-74-6
M. Wt: 432.8 g/mol
InChI Key: RHHKVRCBLDVRDQ-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide is a benzamide derivative characterized by a chloro-nitro-substituted benzene ring linked via an amide bond to a phenyl group bearing a 6-methanesulfonylpyridazin-3-yl substituent. The nitro group at the 4-position of the benzamide moiety contributes to the compound’s electron-deficient aromatic system, a feature commonly associated with bioactivity in medicinal chemistry contexts, such as kinase inhibition or receptor antagonism .

Properties

IUPAC Name

2-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O5S/c1-29(27,28)17-9-8-16(21-22-17)11-2-4-12(5-3-11)20-18(24)14-7-6-13(23(25)26)10-15(14)19/h2-10H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHKVRCBLDVRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a chloro group, a nitro group, and a methanesulfonyl-pyridazine moiety. The chemical formula is C16H15ClN4O3SC_{16}H_{15ClN_{4}O_{3}S}, with a molecular weight of approximately 373.84 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to diabetes and cancer.

Enzyme Inhibition

  • α-Glucosidase Inhibition : The compound has shown promising results in inhibiting α-glucosidase, an enzyme crucial for carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestines, making it a potential candidate for antidiabetic therapies .
  • Anticancer Activity : Research indicates that compounds with similar structural features exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various biological targets:

  • Antidiabetic Activity : In studies assessing α-glucosidase inhibition, this compound demonstrated significant inhibitory effects with an IC50 value indicating its potency compared to standard antidiabetic drugs .
  • Cell Viability Assays : Cytotoxicity tests on cancer cell lines revealed that the compound significantly reduces cell viability at certain concentrations, suggesting potential use in cancer treatment .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the substituents on the phenyl and pyridazine rings can significantly affect the biological activity of the compound. For instance:

  • Electron Withdrawing Groups : The presence of nitro groups enhances inhibitory activity against α-glucosidase due to their ability to stabilize negative charges during enzyme-substrate interactions .

Case Studies

Several case studies have reported on the biological activity of compounds related to this compound:

  • Diabetes Management : A study highlighted the effectiveness of similar benzamide derivatives in managing blood glucose levels in diabetic rat models. The results indicated that these compounds could serve as adjunct therapies alongside conventional antidiabetic medications .
  • Cancer Research : Another investigation focused on the anticancer properties of related compounds, demonstrating their ability to induce apoptosis in breast cancer cell lines through mitochondrial pathways .

Data Summary Table

Property/ActivityValue/Description
Chemical FormulaC16H15ClN4O3SC_{16}H_{15ClN_{4}O_{3}S}
Molecular Weight373.84 g/mol
Primary Biological Activitiesα-Glucosidase inhibition, anticancer
IC50 (α-Glucosidase)Significant inhibition observed
CytotoxicityReduced cell viability in cancer cells

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide can be contextualized by comparing it to three analogous benzamide derivatives:

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) References
This compound C₁₈H₁₃ClN₄O₅S 432.83 - 6-Methanesulfonylpyridazine
- 4-Nitrobenzamide
Not explicitly reported
2-Chloro-N-[3-(6-methoxy-3-pyridazinyl)phenyl]-4-nitrobenzamide C₁₈H₁₃ClN₄O₄ 384.78 - 6-Methoxypyridazine
- 4-Nitrobenzamide
No activity data
2-Chloro-N-[4-chloro-3-(2-pyridinyl)phenyl]-4-(methylsulfonyl)benzamide (Vismodegib) C₁₉H₁₄Cl₂N₂O₃S 421.30 - Methylsulfonylbenzamide
- 2-Pyridinyl substituent
SMO antagonist (Ki = 12.2 nM)
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide C₂₁H₁₄ClN₃O₃S 423.87 - 6-Methylbenzothiazole
- 4-Nitrobenzamide
No activity data

Key Comparative Analysis

Substituent Electronic Effects: The methanesulfonyl group in the target compound (electron-withdrawing) contrasts with the methoxy group in the analogue from (electron-donating). Methanesulfonyl may enhance metabolic stability and polar interactions in biological systems compared to methoxy . Vismodegib () shares the methylsulfonylbenzamide core but replaces pyridazine with a pyridine ring. Its nanomolar affinity for SMO highlights the importance of heterocycle choice (pyridine vs. pyridazine) in target engagement .

Steric and Lipophilic Considerations :

  • The benzothiazole substituent in introduces greater lipophilicity and steric bulk compared to pyridazine or pyridine rings. This may improve membrane permeability but reduce aqueous solubility .

Biological Activity Trends :

  • While direct activity data for the target compound are unavailable, vismodegib’s SMO antagonism (Ki = 12.2 nM) suggests that the methylsulfonyl group and chloro-nitrobenzamide scaffold are critical for high-affinity binding. Structural variations (e.g., pyridazine vs. pyridine) could modulate selectivity across receptor families .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide

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